

2-Amino-4-nitrophenol: A Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 2-Amino-4-nitrophenol

Cat. No.: B125904

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-nitrophenol (CAS No. 99-57-0) is a valuable and versatile chemical intermediate widely employed in the synthesis of a diverse range of pharmaceutical compounds.^[1] Its unique molecular architecture, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. These scaffolds form the core of various biologically active molecules, including those with anticancer, anthelmintic, and other therapeutic properties. This document provides detailed application notes and experimental protocols for the use of **2-Amino-4-nitrophenol** as a key starting material in the synthesis of pharmaceutical derivatives.

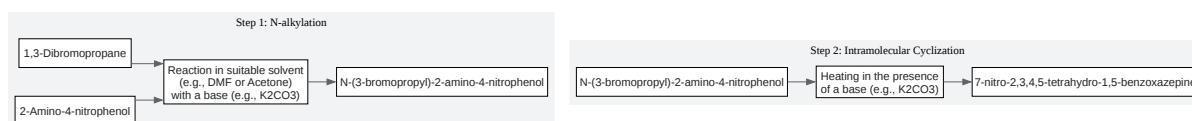
Physicochemical Properties of 2-Amino-4-nitrophenol

Property	Value	Reference
CAS Number	99-57-0	[2]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[2]
Molecular Weight	154.12 g/mol	[2]
Appearance	Dark yellow to brown solid	[3]
Melting Point	140-145 °C	[2][3]
Solubility	Limited in water; Soluble in DMSO, methanol, ether, and ethanol.	

Application 1: Synthesis of 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine Derivatives

Benzoxazepine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[4][5] The 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold can be synthesized from **2-Amino-4-nitrophenol**. These compounds can serve as precursors for further functionalization to develop novel therapeutic agents.

Experimental Workflow: Synthesis of 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine



[Click to download full resolution via product page](#)**Fig. 1:** Synthesis of 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine.

Detailed Experimental Protocol

Materials:

- **2-Amino-4-nitrophenol**
- 1,3-Dibromopropane
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF) or Acetone
- Ethyl acetate
- Hexane
- Silica gel for column chromatography
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

Procedure:

- N-alkylation:
 - To a solution of **2-Amino-4-nitrophenol** (1.0 eq) in DMF or acetone, add potassium carbonate (2.0 eq) and 1,3-dibromopropane (1.2 eq).
 - Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Intramolecular Cyclization:
 - Upon completion of the N-alkylation, add an additional portion of potassium carbonate (2.0 eq) to the reaction mixture.

- Heat the mixture to reflux (temperature will depend on the solvent used) and stir for 12-24 hours. Monitor the formation of the cyclized product by TLC.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
 - Evaporate the solvent under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
 - Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine.

Quantitative Data

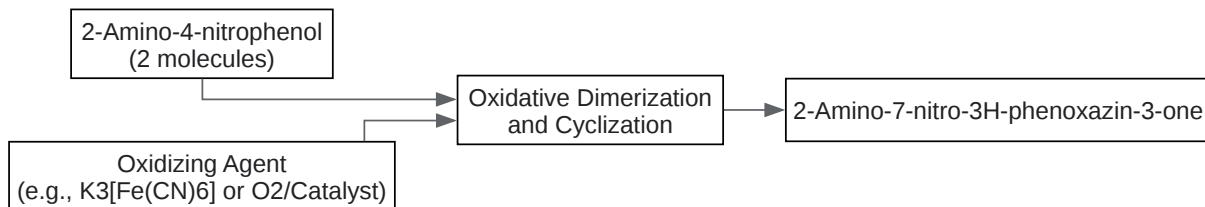
Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Typical Yield (%)
2-Amino-4-nitrophenol	154.12	1.0	-
1,3-Dibromopropane	201.86	1.2	-
7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine	194.18	-	60-70%

Yields are approximate and may vary depending on specific reaction conditions and scale.

Application 2: Synthesis of Phenoxyazinone Derivatives

Phenoxyazinones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antibiotic properties. **2-Amino-4-nitrophenol** can be used as a precursor for the synthesis of nitrophenoxazinone derivatives through oxidative cyclization.

Experimental Workflow: Oxidative Cyclization to Phenoxazinone



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Fig. 2: Synthesis of a nitrophenoxyphenoxazinone derivative.

Detailed Experimental Protocol

Materials:

- **2-Amino-4-nitrophenol**
- Potassium ferricyanide (K₃[Fe(CN)₆])
- Aqueous buffer solution (e.g., phosphate buffer, pH 7.4)
- Organic solvent for extraction (e.g., ethyl acetate)
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - Dissolve **2-Amino-4-nitrophenol** in a suitable aqueous buffer solution.
 - Prepare a solution of potassium ferricyanide in the same buffer.
- Oxidative Coupling:

- Slowly add the potassium ferricyanide solution to the **2-Amino-4-nitrophenol** solution with vigorous stirring at room temperature.
- The reaction mixture will typically develop a deep color, indicating the formation of the phenoxazinone chromophore.
- Allow the reaction to proceed for several hours, monitoring by TLC or UV-Vis spectroscopy.

• Work-up and Purification:

- Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

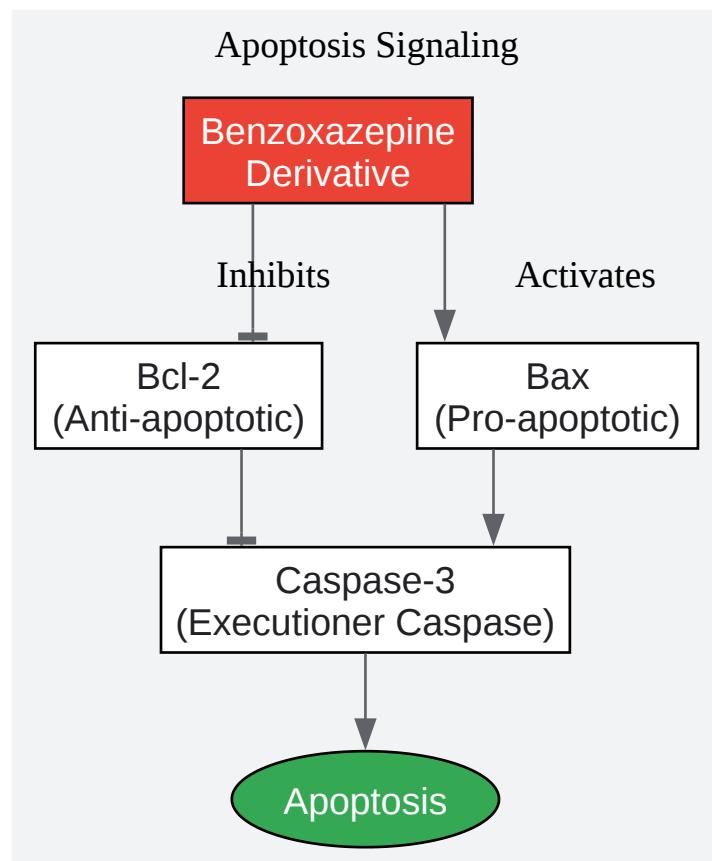
Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Typical Yield (%)
2-Amino-4-nitrophenol	154.12	2.0	-
Potassium ferricyanide	329.24	>2.0	-
2-Amino-7-nitro-3H-phenoxazin-3-one	257.19	-	50-65%

Yields can vary significantly based on the specific oxidizing agent and reaction conditions used.

Biological Context and Signaling Pathways

Derivatives of **2-Amino-4-nitrophenol**, particularly benzoxazepines, have shown promise as anticancer agents by inducing apoptosis (programmed cell death) and inhibiting cell survival pathways.^{[6][7]} One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt pathway, which promotes cell survival and proliferation.^{[8][9][10]}

Apoptosis Induction by Benzoxazepine Derivatives

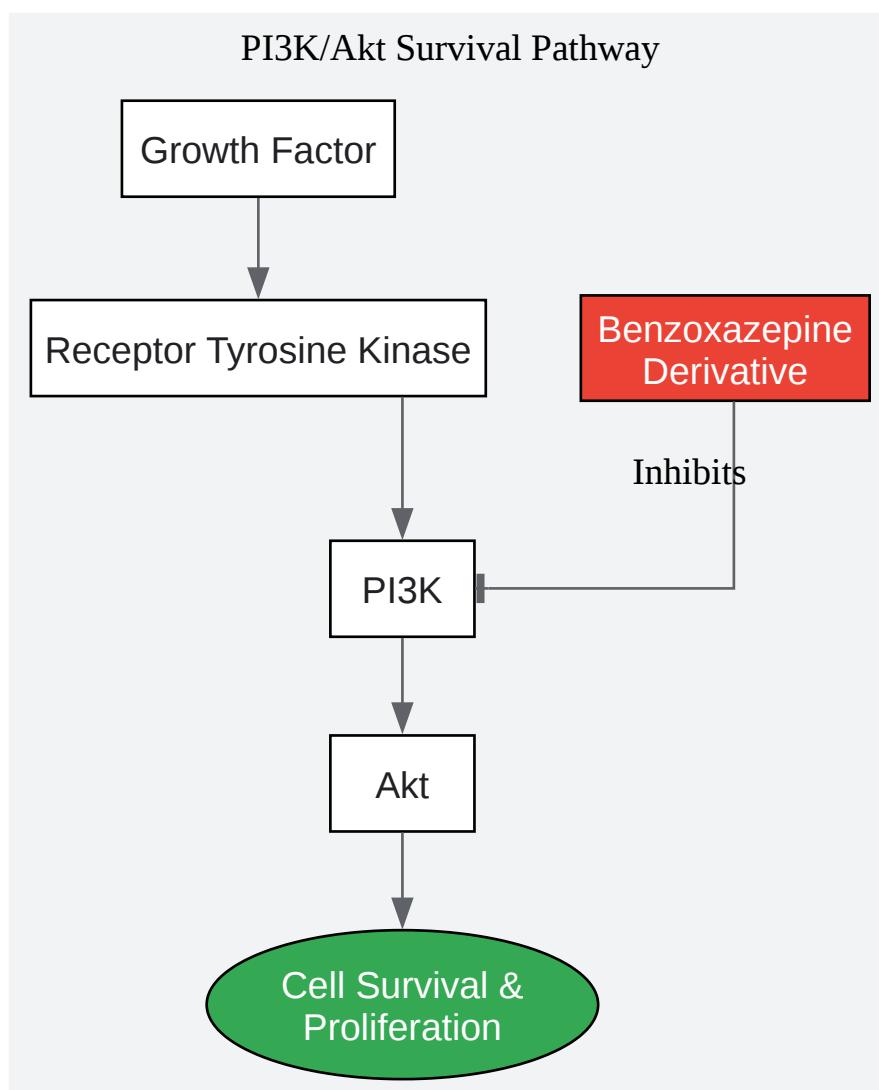


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Fig. 3: Proposed mechanism of apoptosis induction.

Benzoxazepine derivatives synthesized from **2-Amino-4-nitrophenol** have been shown to induce apoptosis in cancer cells.^{[7][11]} This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.^{[7][11]}

Inhibition of the PI3K/Akt Signaling Pathway



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Fig. 4: Inhibition of the PI3K/Akt signaling pathway.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often hyperactivated in cancer.^{[8][9][10]} Some benzoxazepine derivatives have been investigated as inhibitors of this pathway.^[12] By inhibiting key components like PI3K, these compounds can block downstream signaling that promotes cancer cell survival and proliferation, making them attractive candidates for targeted cancer therapy.

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